![molecular formula C14H13Cl2N3O3S B14623885 N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide CAS No. 55841-95-7](/img/structure/B14623885.png)
N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dichloroanilino group, a pyridine ring, and a sulfonyl-propanamide moiety. These structural features contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide typically involves a multi-step process. One common method includes the reaction of 2,6-dichloroaniline with pyridine-3-sulfonyl chloride under controlled conditions to form an intermediate product. This intermediate is then reacted with propanamide to yield the final compound. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
- 2-(2,6-Dichloroanilino)-3-pyridinesulfonamide
- N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]acetamide
Uniqueness
N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
55841-95-7 |
|---|---|
分子式 |
C14H13Cl2N3O3S |
分子量 |
374.2 g/mol |
IUPAC名 |
N-[2-(2,6-dichloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-2-12(20)19-23(21,22)11-7-4-8-17-14(11)18-13-9(15)5-3-6-10(13)16/h3-8H,2H2,1H3,(H,17,18)(H,19,20) |
InChIキー |
DPLMGKFGIIZAEA-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=C(C=CC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


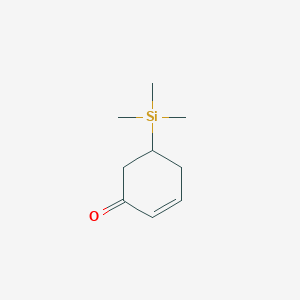
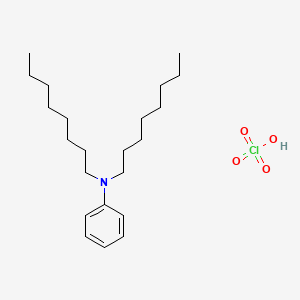
![4-Hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14623830.png)
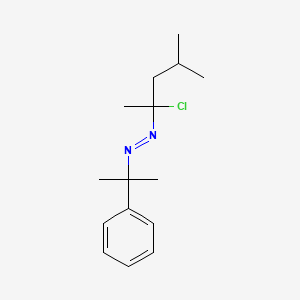
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)
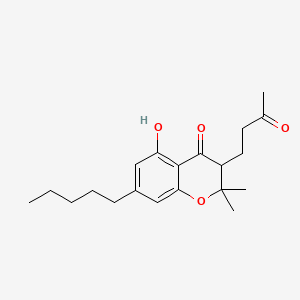

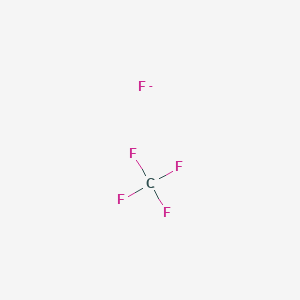
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
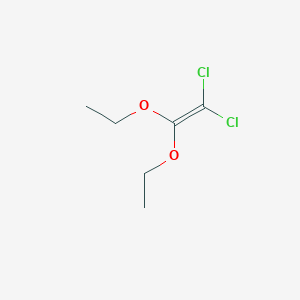
![{[(2-Chloroethyl)sulfanyl]methyl}cyclopropane](/img/structure/B14623868.png)
![2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide](/img/structure/B14623870.png)
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
